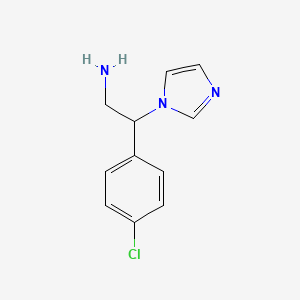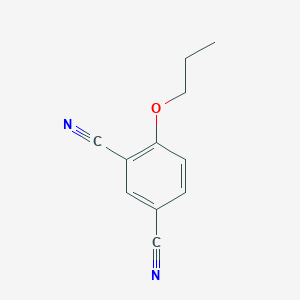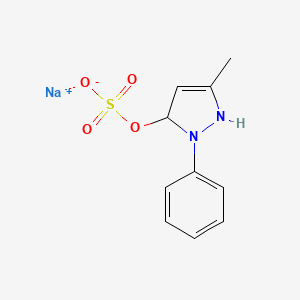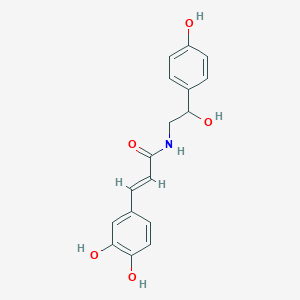
5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydro-D-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an anhydro linkage at the 2,2’-position of the uridine molecule. The DMT group is commonly used in the protection of hydroxyl groups during the chemical synthesis of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine typically involves the protection of the 5’-hydroxyl group of uridine with the DMT group. This is achieved by reacting uridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding deoxy forms.
Substitution: The DMT group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions using trichloroacetic acid or dichloroacetic acid are employed to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected uridine derivatives, which are essential intermediates in the synthesis of oligonucleotides .
Aplicaciones Científicas De Investigación
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It is used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Mecanismo De Acción
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine involves its role as a protected nucleoside in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligonucleotide sequence is synthesized, the DMT group is removed under acidic conditions to yield the final product with a free 5’-hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the anhydro linkage.
5’-O-(4,4’-Dimethoxytrityl)thymidine: Contains a thymine base instead of uracil.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine: Contains additional modifications at the 2’-position
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is unique due to its anhydro linkage, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for various research and therapeutic applications .
Propiedades
Fórmula molecular |
C30H28N2O7 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3 |
Clave InChI |
OEIRLWHCGAICDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)

![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)





![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)

![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)


